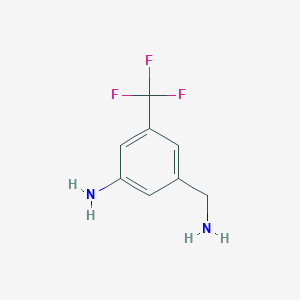

3-(Aminomethyl)-5-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

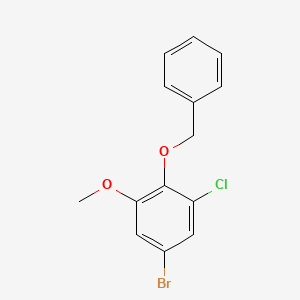

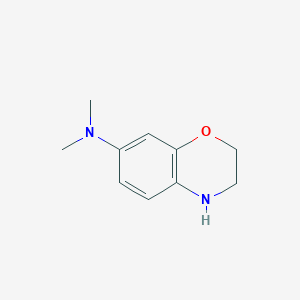

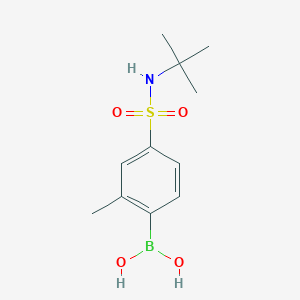

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is an organic compound with the empirical formula C8H9F3N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular weight of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” is 190.17 . The InChI code is 1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be predicted to interpret the orbital overlapping and the possibility of charge transfer within the molecule .Physical And Chemical Properties Analysis

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is a solid substance . It is insoluble in water and denser than water .科学的研究の応用

Metal-Free Amination in Organic Synthesis

3-(Aminomethyl)-5-(trifluoromethyl)aniline: serves as a key intermediate in metal-free amination reactions. Researchers have developed a simple and efficient annulation reaction involving this compound, which results in a series of 3-trifluoromethyl aniline derivatives . This process is significant for creating complex nitrogen-containing molecules without the need for metal catalysts, which is beneficial for green chemistry.

Trifluoromethylarylation of Alkenes

The compound is utilized in the trifluoromethylarylation of alkenes, a reaction that introduces both an aromatic and an aliphatic motif into alkenes . This method is notable for its selectivity and efficiency, achieved without additives or transition metals, and highlights the role of hexafluoroisopropanol (HFIP) as a solvent that enables this unique reactivity .

Proteomics Research

In proteomics, 3-(Aminomethyl)-5-(trifluoromethyl)aniline is used as a specialty chemical for various research applications. It’s particularly valuable in studies involving protein interactions and modifications, where its unique chemical properties can be leveraged to study protein dynamics .

Safety and Hazards

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is classified as a combustible solid . It is harmful if swallowed or in contact with skin . It is also fatal if inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

作用機序

Target of Action

3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine , is a nitrogen-containing compound. Its primary targets are alkenes, where it is used in the trifluoromethylarylation . Alkenes are unsaturated hydrocarbons that play a crucial role in many chemical transformations.

Mode of Action

The compound interacts with its targets (alkenes) through a process known as trifluoromethylarylation . This process involves the use of anilines, like 3-(Aminomethyl)-5-(trifluoromethyl)aniline, to functionalize alkenes .

Biochemical Pathways

The trifluoromethylarylation of alkenes using anilines involves a cascade process . This process begins with the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound . This is followed by an intramolecular addition of a carbanion to the keto carbonyl group, forming a dienone intermediate .

Result of Action

The result of the trifluoromethylarylation process is the formation of a series of 3-trifluoromethyl aniline derivatives . These derivatives are obtained in good to excellent yields under Kröhnke pyridine synthesis conditions .

Action Environment

The action of 3-(Aminomethyl)-5-(trifluoromethyl)aniline is influenced by the environment in which it is used. For instance, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity observed in the trifluoromethylarylation process .

特性

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQNQVAKBKTESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-(trifluoromethyl)aniline | |

CAS RN |

1233324-80-5 |

Source

|

| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)